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molecular formula C6H10N2 B095150 5,6-Dimethyl-2,3-dihydropyrazine CAS No. 15986-92-2

5,6-Dimethyl-2,3-dihydropyrazine

Cat. No. B095150
M. Wt: 110.16 g/mol
InChI Key: APYDCJBHJXFOTJ-UHFFFAOYSA-N
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Patent
US04678501

Procedure details

In the examples, certain of the starting materials were prepared in accordance with methods disclosed in the literature. For example, 2,3-dimethylpyrazine was prepared from 2,3-dimethyl-5,6-dihydropyrazine by the method of G. P. Rizzi, J. Org. Chem. 33, 1333 (1968) which itself was prepared by the procedure of T. Ishiguro and M. Matsumura, Yak. Zass. 78, 229 (1958). 4-Ethyl-2-methylpyridine was prepared by the procedure of Kaiser et al., J. Org. Chem. 38, 71 (1973). 4-Methoxy-2-picoline-N-oxide was prepared by reacting 4-nitro-2-picoline-N-oxide with methanolic potassium carbonate solution according to the general procedure of E. Profft et al., Germany (East) 69, 126; 10/5/69; Chem. Abs. 72, 90309w (1970). The crude product was not purified but was reacted directly with phosphorous trichloride in chloroform solution to give the known 4-methoxy-2-picoline starting material, based upon the general method of Herz and Tsai, J. Am. Chem. Soc. 76, 4184 (1954).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
90309w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=N[CH:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[C:15]([CH3:16])=[N:14][CH2:13][CH2:12]N=1.[N+]([C:20]1[CH:21]=[C:22]([CH3:27])[N+:23]([O-:26])=[CH:24][CH:25]=1)([O-])=O.[C:28](=O)([O-])[O-:29].[K+].[K+]>>[CH2:9]([C:8]1[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=1)[CH3:10].[CH3:28][O:29][C:20]1[CH:21]=[C:22]([CH3:27])[N+:23]([O-:26])=[CH:24][CH:25]=1.[CH3:28][O:29][C:9]1[CH:12]=[CH:13][N:14]=[C:15]([CH3:16])[CH:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CN=C1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NCCN=C1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
90309w
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
33, 1333 (1968) which itself was prepared by the procedure of T
CUSTOM
Type
CUSTOM
Details
The crude product was not purified
CUSTOM
Type
CUSTOM
Details
was reacted directly with phosphorous trichloride in chloroform solution

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=NC=C1)C
Name
Type
product
Smiles
COC=1C=C([N+](=CC1)[O-])C
Name
Type
product
Smiles
COC1=CC(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04678501

Procedure details

In the examples, certain of the starting materials were prepared in accordance with methods disclosed in the literature. For example, 2,3-dimethylpyrazine was prepared from 2,3-dimethyl-5,6-dihydropyrazine by the method of G. P. Rizzi, J. Org. Chem. 33, 1333 (1968) which itself was prepared by the procedure of T. Ishiguro and M. Matsumura, Yak. Zass. 78, 229 (1958). 4-Ethyl-2-methylpyridine was prepared by the procedure of Kaiser et al., J. Org. Chem. 38, 71 (1973). 4-Methoxy-2-picoline-N-oxide was prepared by reacting 4-nitro-2-picoline-N-oxide with methanolic potassium carbonate solution according to the general procedure of E. Profft et al., Germany (East) 69, 126; 10/5/69; Chem. Abs. 72, 90309w (1970). The crude product was not purified but was reacted directly with phosphorous trichloride in chloroform solution to give the known 4-methoxy-2-picoline starting material, based upon the general method of Herz and Tsai, J. Am. Chem. Soc. 76, 4184 (1954).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
90309w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=N[CH:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[C:15]([CH3:16])=[N:14][CH2:13][CH2:12]N=1.[N+]([C:20]1[CH:21]=[C:22]([CH3:27])[N+:23]([O-:26])=[CH:24][CH:25]=1)([O-])=O.[C:28](=O)([O-])[O-:29].[K+].[K+]>>[CH2:9]([C:8]1[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[CH:7]=1)[CH3:10].[CH3:28][O:29][C:20]1[CH:21]=[C:22]([CH3:27])[N+:23]([O-:26])=[CH:24][CH:25]=1.[CH3:28][O:29][C:9]1[CH:12]=[CH:13][N:14]=[C:15]([CH3:16])[CH:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CN=C1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NCCN=C1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C([N+](=CC1)[O-])C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
90309w
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
33, 1333 (1968) which itself was prepared by the procedure of T
CUSTOM
Type
CUSTOM
Details
The crude product was not purified
CUSTOM
Type
CUSTOM
Details
was reacted directly with phosphorous trichloride in chloroform solution

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=NC=C1)C
Name
Type
product
Smiles
COC=1C=C([N+](=CC1)[O-])C
Name
Type
product
Smiles
COC1=CC(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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